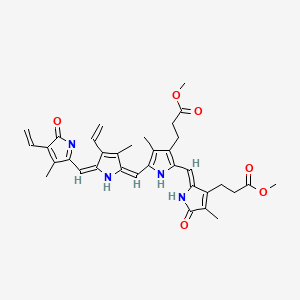

Biliverdin IX beta dimethyl ester

Description

Contextualization within Bile Pigment Biochemistry

Biliverdin (B22007) is a green tetrapyrrolic bile pigment that serves as a crucial intermediate in the catabolic pathway of heme. creative-proteomics.com Heme, an iron-containing molecule integral to hemoglobin, is broken down primarily in the liver and spleen. creative-proteomics.com This degradation process results in the formation of biliverdin, which is subsequently converted to the yellow pigment bilirubin (B190676). creative-proteomics.com

The structure of biliverdin allows for the existence of four primary isomers: IXα, IXβ, IXγ, and IXδ. These isomers are distinguished by which of the four methine bridges in the heme ring is cleaved during catabolism. creative-proteomics.com Biliverdin IXα is the most prevalent isomer in many animals, but the β-isomer is also of significant biological interest. creative-proteomics.com The presence and ratio of these isomers can vary between species and even during different developmental stages. For instance, in human fetal bile at 20 weeks of gestation, bilirubin-IXβ, which is derived from biliverdin-IXβ, is the predominant isomer, accounting for approximately 87% of the total bilirubin. nih.gov As fetal development progresses towards term, the proportion of the IXα isomer increases significantly. nih.gov

Significance as a Bilin Isomer and Derivative

Biliverdin IX beta dimethyl ester is a derivative of the naturally occurring biliverdin IXβ isomer. The "dimethyl ester" modification refers to the esterification of the two propionic acid side chains of the biliverdin molecule. nih.govontosight.ai This chemical alteration modifies its properties, such as solubility and reactivity, making it a valuable tool in research settings. ontosight.ai The esterification allows for easier isolation, purification, and handling of the compound in laboratory environments. nih.gov

The distinct structural attributes of each biliverdin isomer, including the beta form, influence their chemical behavior and biological function. creative-proteomics.com These differences in stability, solubility, and reactivity affect how they interact with other molecules and their roles in various physiological processes. creative-proteomics.com The study of specific isomers like biliverdin IXβ, often through the use of its dimethyl ester derivative, is crucial for understanding their specific contributions to heme metabolism. creative-proteomics.com

Overview of Research Directions and Academic Importance

This compound has proven to be an important compound in several areas of biochemical research. Its primary utility lies in its application as a starting material for the synthesis and analysis of other bile pigment isomers. nih.gov Researchers have developed methods to isolate the alpha, beta, gamma, and delta isomers of biliverdin IX dimethyl ester using techniques like thin-layer chromatography (TLC). nih.gov From the purified biliverdin IX dimethyl ester, the corresponding free acid of biliverdin IX or bilirubin IX can be readily prepared. nih.gov

Furthermore, the spectroscopic properties of biliverdin IX dimethyl esters have been a subject of study. The absorption spectra of these compounds in methanol (B129727) show a characteristic broad band around 650 nm and a sharp band near 375 nm. nih.gov These spectral properties are sensitive to the presence of acid. nih.gov The fluorescence of biliverdin dimethyl esters, which is weak on its own, is significantly enhanced when complexed with zinc, a phenomenon that has been explored in various studies. researchgate.net

The unique properties of biliverdin dimethyl esters have also been harnessed in the development of tools for bio-imaging. Specifically, biliverdin dimethyl ester is of interest as a chromophore in far-red fluorescent proteins. frontierspecialtychemicals.comfrontierspecialtychemicals.com These proteins are valuable in biological imaging due to their fluorescence in a region of the spectrum where there is less interference from cellular autofluorescence. Additionally, novel ultra-red fluorescent proteins have been developed that can act as sensors for biliverdin. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Research into biliverdin IXβ and its reductase enzyme (BLVRB) has also highlighted its potential as a therapeutic target. BLVRB is involved in regulating reactive oxygen species (ROS) and has been identified as a regulator of platelet production. mdpi.com This has opened up avenues for investigating the role of BLVRB in blood disorders like thrombocytopenia. mdpi.com

Structure

3D Structure

Properties

CAS No. |

24769-92-4 |

|---|---|

Molecular Formula |

C35H38N4O6 |

Molecular Weight |

610.7 g/mol |

IUPAC Name |

methyl 3-[(2Z)-2-[[5-[(E)-[(5E)-4-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-3-methylpyrrol-2-ylidene]methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoate |

InChI |

InChI=1S/C35H38N4O6/c1-9-22-18(3)26(36-29(22)16-28-19(4)23(10-2)35(43)38-28)15-27-20(5)24(11-13-32(40)44-7)30(37-27)17-31-25(12-14-33(41)45-8)21(6)34(42)39-31/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)/b26-15+,29-16+,31-17- |

InChI Key |

GZQCAVNUDCCVQQ-IFFUUYNNSA-N |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C=C)C)C)CCC(=O)OC)NC1=O)CCC(=O)OC |

Isomeric SMILES |

CC1=C(/C(=C/C2=C(C(=C(N2)/C=C/3\C(=C(/C(=C\C4=NC(=O)C(=C4C)C=C)/N3)C=C)C)C)CCC(=O)OC)/NC1=O)CCC(=O)OC |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C=C)C)C)CCC(=O)OC)NC1=O)CCC(=O)OC |

Synonyms |

biliverdin IX beta dimethyl ester |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Biliverdin Ix Beta Dimethyl Ester

Chemical Synthesis Routes

Chemical synthesis provides a direct method for producing all four isomers of biliverdin (B22007) IX, including the β-isomer, which is not the primary product of natural heme catabolism in mammals. frontiersin.orgnih.gov The process generally involves the oxidative cleavage of a heme precursor followed by esterification and purification.

The most common precursor for the chemical synthesis of biliverdin is heme (protohemin IX). wikipedia.orgnih.gov Heme is the natural substrate for the enzyme heme oxygenase and provides the necessary protoporphyrin IX backbone. nih.govresearchgate.net

An alternative and key intermediate that can be used as a precursor is meso-oxyprotohaem IX . nih.govnih.gov In the enzymatic pathway, the hydroxylation of the heme macrocycle at a meso-carbon bridge to form an oxy-derivative is a critical first step. acs.orgpnas.org Different isomers of meso-oxyprotohaem IX can be prepared, but studies with reconstituted heme oxygenase systems show that only the α-isomer of meso-oxyprotohaem IX is effectively converted into biliverdin IXα. nih.govnih.gov The other isomers (β, γ, and δ) yield only trace amounts of the corresponding biliverdins in enzymatic systems, necessitating chemical methods for their practical synthesis. nih.gov

The central step in the chemical synthesis is the oxidative cleavage of the heme macrocycle. This reaction is typically performed via a "coupled oxidation," often using oxygen in the presence of a reducing agent like ascorbate. nih.gov Unlike the highly specific enzymatic reaction catalyzed by heme oxygenase, which exclusively cleaves the α-methene bridge to produce biliverdin IXα, chemical oxidation is not regioselective. frontiersin.orgacs.org

The chemical attack can occur at any of the four meso-carbon bridges (α, β, γ, δ) of the porphyrin ring. This lack of specificity results in the formation of a mixture containing all four possible structural isomers of biliverdin IX:

Biliverdin IXα

Biliverdin IXβ

Biliverdin IXγ

Biliverdin IXδ

The generation of this isomeric mixture is a hallmark of chemical synthesis and the primary route to obtaining the β-isomer. nih.govnih.gov

Following the oxidative cleavage, the resulting mixture of biliverdin IX isomers, which are free acids due to their two propionate (B1217596) side chains, undergoes esterification. nih.gov This process converts the carboxylic acid groups into methyl esters, yielding biliverdin IX dimethyl esters. nih.gov The esterification is typically performed to enhance the solubility of the pigments in organic solvents, which greatly facilitates their separation and purification using chromatographic techniques. nih.govnih.gov The resulting product is a mixture of the dimethyl esters of all four biliverdin IX isomers. nih.gov If the free acid form is required, it can be obtained by the saponification of the purified dimethyl ester. nih.gov

A significant challenge in the chemical synthesis of Biliverdin IX beta dimethyl ester is the lack of regioselectivity in the oxidative cleavage step. frontiersin.orgnih.gov This non-specific reaction leads to a statistical mixture of the four isomers, making the yield of any single isomer, especially the non-α isomers, inherently low. frontiersin.org Reports indicate that the yield of the individual isomers from chemical coupled oxidation of heme can be less than 0.05%. frontiersin.orgnih.gov

Consequently, achieving high isomeric purity for this compound requires extensive and meticulous purification. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential to separate the desired β-isomer from the α, γ, and δ isomers. frontiersin.orgnih.gov Neutral solvent systems have been specifically developed for the effective isolation of the four isomers of biliverdin IX dimethyl ester by TLC. nih.gov

Beyond the standard synthesis from heme, variations can be introduced to produce structural analogues. For instance, the synthesis of biliverdin IXγ (pterobiline) has been achieved by starting with a specifically synthesized γ-oxyprotoporphyrin IX, demonstrating a more targeted approach to a non-α isomer. rsc.org Furthermore, researchers have created series of synthetic biliverdin analogues with modified propionate side chains to investigate the substrate specificity of enzymes like biliverdin reductase. researchgate.net These synthetic variations are crucial for studying the structure-function relationships of biliverdin isomers and their roles in biological systems.

Biocatalytic and Recombinant Production Approaches

As an alternative to the low-yield and chemically harsh methods of chemical synthesis, biocatalytic approaches using recombinant microorganisms have been developed. frontiersin.org These methods offer a "greener" and more efficient route for producing specific biliverdin isomers. frontiersin.org

While mammalian heme oxygenase is specific to producing the IXα isomer, certain bacterial enzymes exhibit different regioselectivity. frontiersin.orgnih.gov Researchers have successfully engineered Escherichia coli Nissle (EcN) to express HemO, a heme oxygenase from Pseudomonas aeruginosa. frontiersin.org This recombinant system is capable of degrading heme to produce a mixture that includes the Biliverdin IXβ and Biliverdin IXδ isomers. frontiersin.org

This biocatalytic method provides a significant improvement in yield, with reports of a more than 300-fold increase for the individual β and δ isomers compared to chemical oxidation. frontiersin.org The process avoids toxic chemicals like pyridine (B92270) and reduces the need for extensive chloroform (B151607) extraction steps. frontiersin.org Production can be optimized by controlling culture conditions such as temperature, incubation time, and shaking speed to improve oxygenation, which is crucial for HemO-dependent heme degradation. frontiersin.org Other host systems, such as the yeast Pichia pastoris, have also been engineered for the high-yield production of biliverdin from exogenous heme, further highlighting the potential of biotransformation in this field. nih.gov

Data Tables

Table 1: Comparison of Synthesis Routes for this compound

| Feature | Chemical Synthesis | Biocatalytic / Recombinant Production |

|---|---|---|

| Primary Precursor | Heme, Meso-oxyprotohaem IX nih.govpnas.org | Heme (fed exogenously) frontiersin.orgnih.gov |

| Key Reaction | Non-selective oxidative cleavage frontiersin.orgnih.gov | Enzyme-specific oxidative cleavage (e.g., HemO) frontiersin.org |

| Regioselectivity | Low (attacks all 4 meso-bridges) frontiersin.org | High (specific to certain bridges, e.g., β and δ) frontiersin.org |

| Primary Products | Mixture of α, β, γ, and δ isomers nih.gov | Specific isomers (e.g., β and δ) frontiersin.org |

| Yield of β-Isomer | Very low (<0.05%) frontiersin.orgnih.gov | Significantly higher (>300-fold increase) frontiersin.org |

| Key Challenge | Isomer separation and purification nih.gov | Optimization of enzyme expression and culture conditions frontiersin.org |

Table 2: Compounds Mentioned in the Article

| Compound Name | Role / Description |

|---|---|

| This compound | The target compound; the dimethyl ester form of the biliverdin IXβ isomer. |

| Heme (Protohemin IX) | The primary precursor for both chemical and biological synthesis of biliverdin. nih.govresearchgate.net |

| Meso-oxyprotohaem IX | A key hydroxylated intermediate in the conversion of heme to biliverdin. nih.govnih.gov |

| Biliverdin IXα | The most common physiological isomer, produced by mammalian heme oxygenase. acs.org |

| Biliverdin IXγ (Pterobiline) | A non-α isomer of biliverdin; also found in nature (e.g., butterfly pigment). rsc.org |

| Biliverdin IXδ | A non-α isomer produced alongside the β-isomer in some chemical and biocatalytic routes. frontiersin.org |

| Ascorbate | A reducing agent used in the chemical "coupled oxidation" of heme. nih.gov |

| Pyridine | A toxic chemical sometimes used in chemical synthesis routes. frontiersin.org |

| Chloroform | An organic solvent used for extraction during synthesis. frontiersin.org |

| HemO | A bacterial heme oxygenase from P. aeruginosa used in recombinant systems to produce β and δ isomers. frontiersin.org |

| Protoporphyrin IX | The macrocyclic organic core of the heme molecule. pnas.org |

Enzymatic Conversion Systems (e.g., Heme Oxygenase Expression in Escherichia coli)

The enzymatic conversion of heme is a highly effective method for producing specific biliverdin isomers. Heme oxygenase (HO) is the key enzyme in this process, catalyzing the cleavage of the heme ring. nih.gov While mammalian heme oxygenases typically produce the α-isomer, certain bacterial HOs exhibit different regioselectivity. nih.gov

A notable system for the production of biliverdin IXβ and IXδ isomers involves the expression of heme oxygenase (HemO) from Pseudomonas aeruginosa in a specialized strain of Escherichia coli. nih.govfrontiersin.org Researchers have utilized a non-pathogenic E. coli Nissle 1917 (EcN) strain, which is advantageous due to its endogenous heme transporter, ChuA, facilitating the uptake of extracellular heme. nih.govfrontiersin.org This strain was further engineered by integrating a T7 RNA polymerase gene into its chromosome, creating EcN(T7), which allows for high-level expression of target proteins from T7 promoter-based vectors. nih.govfrontiersin.org By overexpressing the P. aeruginosa HemO in this EcN(T7) host, a scalable method is established that is not constrained by the host's native heme biosynthesis rate. nih.gov This biocatalytic approach specifically degrades heme to yield the β and δ isomers of biliverdin. nih.gov

In contrast, other systems using recombinant E. coli strains like BL21 expressing a cyanobacterial heme oxygenase gene (ho1) have been developed for the scalable production of biliverdin IXα. nih.govresearchgate.net These methods highlight the flexibility of using engineered E. coli as a platform for producing specific, physiologically relevant biliverdin isomers by selecting the appropriate heme oxygenase. nih.govnih.gov

Optimization of Bioproduction Parameters for Yield Enhancement

To maximize the yield of biliverdin IX isomers from recombinant E. coli systems, optimization of various production parameters is crucial. For the production of biliverdin IXβ and IXδ using the E. coli Nissle (EcN(T7)) strain expressing P. aeruginosa HemO, several factors have been systematically adjusted. nih.govfrontiersin.org

Table 1: Optimized Bioproduction Parameters for Biliverdin IX Isomers in E. coli

| Parameter | Optimal Condition | Outcome | Reference |

|---|---|---|---|

| Host Strain | E. coli Nissle (EcN(T7)) | Enhanced heme uptake | nih.gov, frontiersin.org |

| Enzyme | P. aeruginosa HemO | Produces BVIXβ and -δ isomers | nih.gov, frontiersin.org |

| Temperature | 25 °C | Maximum production | nih.gov, frontiersin.org |

| Incubation Time | 16 hours | Maximum production | nih.gov, frontiersin.org |

Comparative Analysis of Chemical vs. Biocatalytic Yields and Isomer Purity

The comparison between traditional chemical synthesis and modern biocatalytic methods for producing biliverdin isomers reveals significant advantages for the latter, particularly concerning yield and purity.

Chemical synthesis of biliverdin isomers, typically achieved through the coupled oxidation of heme, is often inefficient and non-specific. nih.gov This method produces a mixture of all four isomers (α, β, γ, and δ) and is characterized by very low yields, often less than 0.05%. nih.gov Furthermore, it requires the use of toxic chemicals, making it less environmentally friendly and difficult to scale up for production. nih.gov

In stark contrast, biocatalytic production using engineered E. coli offers substantially higher yields and exceptional isomer purity. The optimized enzymatic system using P. aeruginosa HemO in E. coli Nissle has been reported to increase the yield of the individual β and δ isomers by more than 300-fold compared to the chemical oxidation method. nih.govfrontiersin.org Even for the α-isomer, which can be produced chemically, biocatalytic methods using a mutant HemOα in the same E. coli strain resulted in yields more than 15-fold higher than chemical synthesis. nih.gov

Moreover, the purity of the biocatalytically produced isomers is exceptionally high. Following high-performance liquid chromatography (HPLC) purification, the biliverdin IXβ and IXδ isomers were validated by LC-MS/MS to have greater than 99% purity. nih.gov This high degree of purity is crucial for research and potential therapeutic applications where isomeric homogeneity is required. nih.gov

Table 2: Yield and Purity Comparison: Chemical vs. Biocatalytic Synthesis

| Synthesis Method | Isomer(s) Produced | Yield | Purity | Reference |

|---|---|---|---|---|

| Chemical Oxidation | α, β, γ, δ mixture | < 0.05% | Low (mixture) | nih.gov |

| Biocatalytic (E. coli) | β and δ | >300-fold higher than chemical | >99% | nih.gov, frontiersin.org |

Derivatization Strategies and Analogue Development

Biliverdin IXβ dimethyl ester and its parent compound can be chemically modified to create a range of derivatives with tailored properties. These strategies are employed to generate metal complexes, introduce chirality for spectroscopic analysis, or alter side chains to modulate solubility and function.

Formation of Metal Complexes (e.g., Manganese(III) Biliverdin IX Dimethyl Ester)

Biliverdin IX dimethyl ester can form stable complexes with various metals. A well-studied example is the manganese(III) complex, {MnIIIBVDME}2. acs.orgnih.govnist.gov This complex is prepared by dissolving recrystallized biliverdin IX dimethyl ester in a small amount of chloroform, adding methanol (B129727), and heating the mixture to approximately 60°C. acs.org A 15-fold excess of manganese(II) acetate (B1210297) is then added, leading to the immediate formation of the complex. acs.org

Characterization of this complex revealed a dimeric structure where each trivalent manganese ion is coordinated to the four pyrrolic nitrogen atoms of one biliverdin molecule and to an enolic oxygen of the adjacent molecule. acs.orgnih.gov This coordination stabilizes the manganese in the +3 oxidation state and allows for efficient redox cycling between Mn(III) and Mn(IV). acs.orgnist.gov This property makes the manganese(III) biliverdin IX dimethyl ester complex a powerful catalytic scavenger of superoxide (B77818) radicals. acs.orgnih.gov The formation of zinc complexes with biliverdin dimethyl esters has also been noted to significantly enhance their fluorescence intensity. researchgate.net

Chiral Derivatization for Spectroscopic Probes

Biliverdin and its derivatives are inherently flexible molecules that can adopt various conformations. Introducing chiral centers into the molecule allows for the use of chiroptical spectroscopies, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), to study these conformations. nih.gov

By chemically modifying the propionic acid side chains of biliverdin to introduce chirality, researchers can create derivatives that are highly sensitive to their environment. nih.gov These chiral derivatives serve as excellent spectroscopic probes. Their chiroptical signals can be influenced by factors like pH changes, the presence of metal cations, or binding to proteins. nih.gov This sensitivity makes them valuable tools for investigating molecular interactions and structural dynamics in biological systems. nih.gov

Preparation of Other Esters and Modified Side-Chain Derivatives

The propionic acid side chains of biliverdin IX are common targets for chemical modification to alter the molecule's properties, such as solubility and reactivity. The dimethyl ester is a common derivative, often prepared to facilitate purification and characterization. nih.govnih.govresearchgate.net

The free acid form of biliverdin IX isomers can be readily obtained from their corresponding dimethyl esters through saponification. nih.gov This process allows for the conversion between the ester and the more physiologically relevant free acid form. Beyond simple esterification, other modifications to the side chains have been explored to create a variety of analogues. nih.gov These modifications can include creating different types of esters or introducing other functional groups to probe the importance and function of the propionic acid chains. nih.gov For instance, a classic method for extracting biliverdin from natural sources like emu eggshells involves a methanolic sulfuric acid-based protocol that directly esterifies the carboxylic acids, yielding the dimethyl ester derivative for efficient extraction and analysis. researchgate.net

Analytical and Characterization Techniques for Biliverdin Ix Beta Dimethyl Ester

Chromatographic Separation and Purification

Chromatography is a cornerstone for the isolation and purification of biliverdin (B22007) IX beta dimethyl ester from complex mixtures, including reaction products and biological sources. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the high-resolution separation of biliverdin IX isomers. creative-proteomics.com Reversed-phase HPLC, utilizing a C18 column, is commonly employed to separate the α, β, γ, and δ isomers. creative-proteomics.comnih.gov The choice of the mobile phase is critical for achieving effective separation. creative-proteomics.com While some methods have used a mobile phase of 20 mM formic acid in acetone, this can lead to inconsistent retention times due to the polarity and volatility of acetone. nih.govfrontiersin.org A more stable and reproducible separation can be achieved using a linear gradient of acetonitrile (B52724) containing 0.1% formic acid and water with 0.1% formic acid. nih.gov

In a representative HPLC separation, biliverdin IXβ dimethyl ester can be baseline separated from its isomers. nih.govfrontiersin.org For instance, using a specific gradient, the retention times for biliverdin IXδ and IXβ isomers were recorded at 12.1 minutes and 13.0 minutes, respectively. nih.gov The purity of the separated isomers can be further validated using techniques like LC-MS/MS, with purities often exceeding 99%. nih.govfrontiersin.org

| Isomer | Retention Time (minutes) |

|---|---|

| Biliverdin IXδ | 12.1 |

| Biliverdin IXβ | 13.0 |

Thin-Layer Chromatography (TLC) for Isomer Isolation

Thin-Layer Chromatography (TLC) serves as a valuable technique for the initial separation and qualitative analysis of biliverdin IX dimethyl ester isomers. creative-proteomics.comnih.gov Neutral solvent systems have been developed to effectively isolate the α, β, γ, and δ isomers on TLC plates. nih.gov For achieving spectrally pure bile pigments, a final TLC step on acid-cleaned neutral plates is often required. nih.gov The separated isomers can be visualized on the TLC plate, and this method is also utilized for the identification of biliverdin isomers extracted from biological samples. nih.gov

Semi-Preparative HPLC for Larger Scale Isomer Separation

For obtaining larger quantities of purified biliverdin IX beta dimethyl ester, semi-preparative HPLC is the method of choice. nih.gov This technique utilizes the same principles as analytical HPLC but with larger columns and higher flow rates to handle greater sample loads. An optimized LC-MS/MS protocol can be adapted for semi-preparative separation, enabling a significant increase in the yield of individual isomers compared to methods like chemical oxidation of heme. nih.govfrontiersin.org

Extraction Methods from Biological Matrices (e.g., emu eggshells)

Biliverdin IXα dimethyl ester can be extracted from natural sources like emu eggshells. ed.govresearchgate.netx-mol.com This process typically involves a two-step acid digestion and liquid-liquid extraction. ed.govresearchgate.netx-mol.com A common method uses a methanolic sulfuric acid-based protocol which esterifies the carboxylic acids of the pigments, allowing for efficient partitioning into an organic phase. researchgate.net The crude extract can then be further purified using techniques such as short silica (B1680970) gel flash column chromatography. ed.govresearchgate.netx-mol.com While the primary isomer found in emu eggshells is the IXα form, the extraction and derivatization principles can be applied to other biological matrices where the IXβ isomer might be present.

Spectroscopic Characterization for Structural Elucidation

Spectroscopy plays a pivotal role in confirming the identity and purity of this compound, providing insights into its molecular structure and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics and Purity

UV-Visible spectroscopy is a fundamental technique for characterizing biliverdin IX dimethyl esters. ed.govresearchgate.netx-mol.com The absorption spectrum of biliverdin IX dimethyl ester in methanol (B129727) typically shows a sharp band around 375 nm and a broader band at approximately 650 nm. nih.gov The absorption spectrum of purified biliverdin IXβ dimethyl ester exhibits peaks at 378 nm and 650 nm. frontiersin.org The long-wavelength absorption band is particularly sensitive to the presence of acid; a tenfold molar excess of HCl can cause a significant red shift of 35-50 nm and nearly double the maximum absorption. nih.gov

The molar extinction coefficient is an important parameter for quantitative analysis. For biliverdin dimethyl ester, a molar extinction coefficient of 56,200 cm⁻¹/M at 376.0 nm has been reported. omlc.org The absorption spectra are also solvent-dependent. For instance, in methanol, the absorption peak can shift compared to solvents like chloroform (B151607) or acetonitrile. rsc.org

| Isomer | Solvent | Absorption Maxima (nm) |

|---|---|---|

| Biliverdin IXβ | Not Specified | 378, 650 |

| Biliverdin IXδ | Not Specified | 376, 650 |

| Biliverdin IXα | Not Specified | 374, 650 |

| Biliverdin IX Dimethyl Ester (general) | Methanol | ~375, ~650 |

This spectroscopic data, in conjunction with chromatographic separation, provides a robust framework for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide data on the chemical environment of each atom, allowing for the assignment of the complex tetrapyrrolic framework.

In ¹H NMR studies of related biliverdin compounds, the resolution of spectra can be affected by the formation of aggregates, particularly for molecules with free propionic acid groups. researchgate.net However, for the dimethyl ester derivative, sharper signals are generally expected. The spin-lattice relaxation times (T1) of protons can offer insights into the mobility of different parts of the molecule, with protons on the terminal A and D rings typically showing longer relaxation times than those on the central B and C rings, indicating higher mobility. researchgate.net

¹³C NMR spectroscopy is crucial for assigning the carbon skeleton. Studies on specifically ¹³C-enriched analogues, such as mesobiliverdin-IXα dimethyl ester, have enabled the complete assignment of the quaternary pyrrolic carbon signals, which serves as a valuable reference for assigning the spectra of other biliverdin isomers. researchgate.net The chemical shifts of the methine bridge carbons, vinyl groups, and the bis-lactam system are characteristic features of the biliverdin structure. researchgate.net

Below is a table summarizing the expected chemical shift ranges for the key proton and carbon environments in this compound, based on data from related bilatriene-abc compounds.

Table 1: Typical NMR Chemical Shift Ranges for Biliverdin IX Dimethyl Esters

| Atom Type | Environment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Proton (¹H) | Methine Bridges (C5, C10, C15-H) | 5.5 - 7.0 | N/A |

| Vinyl Group (-CH=CH₂) | 5.0 - 6.5 | N/A | |

| Methyl Groups (Pyrrole) | 1.8 - 2.5 | N/A | |

| Methyl Ester (-OCH₃) | ~3.7 | N/A | |

| Propionyl Methylene (-CH₂CH₂COOCH₃) | 2.5 - 3.0 | N/A | |

| NH Protons (Pyrrole/Lactam) | 8.0 - 10.0 | N/A | |

| Carbon (¹³C) | Carbonyl (Lactam C=O) | N/A | 170 - 175 |

| Carbonyl (Ester C=O) | N/A | 172 - 174 | |

| Methine Bridges (C5, C10, C15) | N/A | 95 - 110 | |

| Quaternary Pyrrole (B145914) Carbons | N/A | 130 - 150 | |

| Methyl Groups | N/A | 10 - 20 | |

| Methyl Ester (-OCH₃) | N/A | ~52 |

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight and probing the structure of this compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for separating it from its other isomers (α, γ, and δ) and analyzing its fragmentation patterns.

The molecular weight of this compound is 610.66 g/mol . frontierspecialtychemicals.comscbt.com In mass spectrometric analysis, it is often observed as a protonated molecule [M+H]⁺ or as an adduct with sodium, [M+Na]⁺.

LC-MS/MS analysis provides high sensitivity and specificity. nih.gov In a typical experiment, the biliverdin isomers are separated on a reverse-phase column (e.g., C18) and then introduced into a triple quadrupole mass spectrometer. nih.govfrontiersin.org The precursor ion corresponding to the protonated molecule (m/z 583.2 for the free acid, and expected around m/z 611.3 for the dimethyl ester) is selected and subjected to collision-induced dissociation. The resulting fragment ions are characteristic of the specific isomer. For the related biliverdin IX isomers, fragmentation of the precursor ion (m/z 583.21) yields distinct ions; for the IX-β isomer, a key fragment ion is observed at m/z 343.1. nih.govfrontiersin.org This allows for unambiguous identification and quantification.

Table 2: Mass Spectrometry Data for Biliverdin IX Isomers

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₃₅H₃₈N₄O₆ | frontierspecialtychemicals.comscbt.com |

| Molecular Weight | 610.66 g/mol | frontierspecialtychemicals.comscbt.com |

| Precursor Ion (Free Acid) | m/z 583.21 [M+H]⁺ | nih.govfrontiersin.org |

| Precursor Ion (Dimethyl Ester) | Expected m/z ~611.3 [M+H]⁺ | - |

| Sodium Adduct (Dimethyl Ester) | Observed m/z ~633.20 [M+Na]⁺ | |

| Key Fragment Ion (IX-β Isomer) | m/z 343.1 | nih.govfrontiersin.org |

| Key Fragment Ion (IX-δ Isomer) | m/z 402.2 | nih.govfrontiersin.org |

| Instrumentation | Waters TQ-XS triple quadrupole mass spectrometer with AQUITY H-Class UPLC | nih.govfrontiersin.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The complex structure of the molecule gives rise to a rich IR spectrum.

Key functional groups that can be identified include:

C=O Stretching: Strong absorptions from the two lactam rings and the two methyl ester groups. These typically appear in the region of 1650-1750 cm⁻¹.

N-H Stretching: Absorption from the N-H bonds in the pyrrole and lactam rings, usually observed as a broad band in the 3200-3500 cm⁻¹ region.

C=C Stretching: Vibrations from the numerous C=C bonds in the conjugated tetrapyrrole system, found in the 1500-1650 cm⁻¹ range.

C-H Stretching: Absorptions from aliphatic (methyl, methylene) and vinylic C-H bonds, typically seen between 2850-3100 cm⁻¹.

C-O Stretching: Vibrations from the ester C-O bonds, which appear in the 1000-1300 cm⁻¹ region.

Spectroscopic studies of biliverdin derivatives complexed with metal ions show shifts in these characteristic bands, providing information about the coordination environment. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Lactam & Ester Carbonyl | C=O Stretch | 1650 - 1750 |

| Pyrrole/Lactam Amine | N-H Stretch | 3200 - 3500 |

| Alkene | C=C Stretch | 1500 - 1650 |

| Alkane/Alkene | C-H Stretch | 2850 - 3100 |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chirality

Biliverdin is an intrinsically chiral molecule due to its helical, "lock washer" conformation. rsc.orgnih.gov However, in solution, it exists as a rapidly interconverting racemic mixture of two enantiomeric helices (P for right-handed and M for left-handed), making it optically inactive. rsc.orgnih.gov

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques for studying the three-dimensional structure of chiral molecules. For biliverdin, these methods become informative when the equilibrium between the P and M helices is disturbed. This can be achieved by introducing chiral centers into the molecule (e.g., through derivatization) or by placing the molecule in a chiral environment, such as complexation with a chiral agent or a metal ion. nih.govresearchgate.netnih.gov

Studies on chiral biliverdin derivatives have shown that ECD and VCD spectra are highly sensitive to the helical conformation. rsc.orgnih.gov For instance, the sign of the ECD and VCD patterns can reveal the preferred helicity (M or P) of the biliverdin skeleton upon complexation with different metal ions. nih.gov VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, provides localized structural information and can be used to monitor conformational changes. nih.govresearchgate.net The combination of experimental ECD and VCD spectra with density functional theory (DFT) calculations allows for a detailed assignment of the absolute configuration and conformation of biliverdin derivatives. rsc.orgnih.gov

Advanced Spectroscopic Studies on Excited State Dynamics

The photophysical properties of this compound are of significant interest, particularly because related biliverdin compounds act as chromophores in photoreceptive proteins. Advanced time-resolved spectroscopic techniques have been employed to unravel the complex and ultrafast processes that occur after the molecule absorbs light.

Femtosecond and Picosecond Time-Resolved Absorption and Fluorescence Spectroscopy

Femtosecond (fs) and picosecond (ps) time-resolved spectroscopy techniques are essential for tracking the evolution of the molecule's excited states, which decay on extremely short timescales. rsc.org Biliverdin dimethyl ester (BVE) is known for its very low fluorescence quantum yield in solution (less than 0.01%), indicating that its excited states are depopulated primarily through very fast non-radiative processes. rsc.orgresearchgate.net

Ultrafast studies have revealed multiple decay pathways that are highly dependent on the solvent environment. rsc.org

In aprotic solvents (like DMSO): Following photoexcitation, the majority (~95%) of the excited-state population undergoes a non-radiative decay with a time constant of approximately 2 ps. A minor pathway (~5%) involves a slower, emissive decay on a ~30 ps timescale, which is likely associated with an incomplete isomerization process around the C15=C16 double bond, leading to a flip of the D-ring. rsc.org

In protic solvents (like ethanol): The dynamics are more complex due to hydrogen bonding interactions. Here, the ~2 ps decay becomes a minor channel, while the dominant pathway (~70%) is an extremely fast, 800 fs emissive decay. The ~30 ps isomerization-related component is also present. rsc.org

Coordination with metal ions, such as Zn²⁺, can dramatically alter these dynamics, leading to a significant enhancement of the fluorescence quantum yield. researchgate.net This is attributed to the formation of a more rigid and stable complex that reduces the rate of non-radiative decay. researchgate.net

Table 4: Excited-State Decay Components of Biliverdin Dimethyl Ester in Solution

| Solvent Type | Time Constant | Associated Process | Population Fraction | Reference |

|---|---|---|---|---|

| Aprotic | ~2 ps | Non-radiative decay | ~95% | rsc.org |

| ~30 ps | Emissive decay (incomplete C15=C16 isomerization) | ~5% | rsc.org | |

| Protic | ~800 fs | Emissive decay (H-bonding interactions) | ~70% | rsc.org |

| ~2 ps | Non-radiative decay | ~15% | rsc.org | |

| ~30 ps | Emissive decay (incomplete C15=C16 isomerization) | Minor | rsc.org |

Investigation of Non-Radiative Decay Pathways

The extremely low fluorescence of this compound in solution points to the dominance of non-radiative decay pathways in deactivating the excited singlet state. rsc.orgresearchgate.net Time-resolved spectroscopic studies have been crucial in identifying the nature of these ultrafast processes.

The primary non-radiative decay mechanism is believed to be photoisomerization . Specifically, femtosecond transient absorption experiments suggest that upon excitation, the molecule undergoes rapid twisting around one of its methine bridges, particularly the C15=C16 double bond connecting the C and D rings. rsc.org This rotation leads the excited molecule to a conical intersection with the ground state potential energy surface, allowing for rapid and efficient internal conversion back to the ground state without emitting a photon.

In aprotic solvents, this non-radiative decay is the main deactivation channel, occurring on a ~2 ps timescale and accounting for the vast majority of the excited state population loss. rsc.org In protic solvents, while other pathways emerge, isomerization remains a key process. rsc.org The efficiency of these non-radiative channels explains the inherently weak fluorescence of the molecule. The study of these pathways is critical for understanding the initial steps of photoconversion in biliverdin-containing photoreceptors and for the rational design of fluorescent probes based on the biliverdin scaffold. researchgate.net

Analysis of Isomerization and Proton Transfer Dynamics in Solution

The excited-state dynamics of biliverdin dimethyl ester (BVE) in solution have been elucidated using femtosecond (fs) and picosecond (ps) time-resolved spectroscopy. rsc.org These studies reveal intricate pathways of depopulation involving both isomerization and proton transfer, which are highly sensitive to the solvent environment. rsc.orgrsc.org

A key process is photo-isomerization, with recent evidence suggesting it occurs at the C15=C16 double bond, leading to a flip of the D-ring. rsc.org The dynamics of this process differ significantly between protic and aprotic solvents. rsc.orgrsc.org

In aprotic solvents (e.g., acetonitrile, chloroform), the excited-state population loss is dominated by a non-radiative decay on a timescale of approximately 2 picoseconds (ps), accounting for about 95% of the decay. rsc.orgrsc.org A minor, emissive decay pathway occurs on a ~30 ps timescale, which is associated with an incomplete isomerization process. rsc.orgrsc.org

In protic solvents (e.g., methanol, ethanol), the dynamics are more complex due to hydrogen bonding between the compound and the solvent. rsc.orgrsc.org Here, the ~2 ps decay pathway becomes a minor channel (15%), while a rapid, 800 femtosecond (fs) emissive pathway accounts for the majority (~70%) of the excited-state decay. rsc.orgrsc.org The ~30 ps isomerization timescale is also observed in protic solvents. rsc.orgrsc.org

A crucial distinction in protic solvents is the occurrence of excited-state proton transfer (ESPT) to the solvent. rsc.org This process runs in parallel with an emissive decay pathway on a timescale greater than 300 ps. rsc.orgrsc.org While most molecules that undergo ESPT regenerate the original compound through back proton transfer, a small fraction undergoes irreversible proton loss. rsc.org This leads to the formation of a distinct, more luminous species designated as lumin-BVE (LBVE). rsc.orgrsc.org

Table 1: Excited-State Decay Dynamics of Biliverdin Dimethyl Ester in Solution

| Solvent Type | Decay Timescale | Associated Process | Population Percentage | Citation |

|---|---|---|---|---|

| Aprotic | ~2 ps | Non-radiative decay | ~95% | rsc.orgrsc.org |

| Aprotic | ~30 ps | Incomplete isomerization (emissive) | Minor | rsc.orgrsc.org |

| Protic | 800 fs | Emissive decay | ~70% | rsc.orgrsc.org |

| Protic | ~2 ps | Non-radiative decay | ~15% | rsc.orgrsc.org |

| Protic | ~30 ps | Isomerization | Minor | rsc.orgrsc.org |

Fluorescence Quantum Yield Studies in Various Solvents

This compound, like other biliverdin dimethyl esters, is characterized by an exceptionally low fluorescence quantum yield (QY) in solution, often reported to be around 0.01% or less. rsc.orgresearchgate.net However, its fluorescence properties are strongly influenced by the surrounding solvent and the presence of metal ions. rsc.orgresearchgate.net

In aprotic solvents such as chloroform and acetonitrile, the compound exhibits weak emission with maxima around 700 nm and 720 nm, respectively. rsc.org The fluorescence spectrum changes notably in protic solvents like methanol, where a main emission peak is observed around 735 nm, accompanied by a new, more prominent peak at 650 nm. rsc.org This 650 nm peak is attributed to the deprotonated "lumin-BVE" species, which has a fluorescence quantum yield 37 times higher than the parent BVE. rsc.org Other studies have reported fluorescence maxima at 710 nm and 770 nm in ethanol. frontierspecialtychemicals.com

A dramatic enhancement of fluorescence is observed upon complexation with zinc ions (Zn²⁺). researchgate.net The formation of a BVE-Zn²⁺ complex can increase the fluorescence quantum yield to as high as 5%. researchgate.net This significant increase is attributed to the metal ion restricting the flexibility of the chromophore, thereby reducing the efficiency of non-radiative decay pathways. researchgate.net

Table 2: Fluorescence Properties of Biliverdin Dimethyl Ester

| Solvent / Condition | Emission Maxima (λem) | Quantum Yield (QY) | Notes | Citation |

|---|---|---|---|---|

| Chloroform (aprotic) | ~700 nm | Very Low (~0.01%) | rsc.org | |

| Acetonitrile (aprotic) | ~720 nm | Very Low (~0.01%) | rsc.org | |

| Methanol (protic) | ~735 nm and 650 nm | Very Low / Higher for 650 nm peak | 650 nm peak from "lumin-BVE" | rsc.org |

| Ethanol (protic) | 710 nm, 770 nm | Not specified | frontierspecialtychemicals.com |

Electrochemical Characterization

Cyclic Voltammetry and Chronocoulometry for Redox Potentials

The electrochemical behavior of biliverdin and its derivatives has been investigated using techniques such as cyclic voltammetry and controlled potential coulometry, primarily focusing on the IXα isomer. nih.govkoreascience.kr These studies provide insight into the redox capabilities of the tetrapyrrole system.

In the aprotic solvent N,N-dimethylformamide (DMF), Biliverdin (BV) shows two distinct reduction waves at half-wave potentials of -0.71 V and -0.91 V (vs. Ag/Ag⁺). koreascience.kr The process was determined to be a two-step, one-electron reduction that ultimately yields bilirubin (B190676). koreascience.kr The first reduction step was found to be diffusion-controlled and irreversible. koreascience.kr

Studies on the biliverdin IXα-serum albumin complex in an aqueous buffer with DMSO showed that the complex is reduced at -0.64 V (vs. SCE). nih.gov This potential is only slightly shifted compared to the reduction of free biliverdin IXα under the same conditions, indicating that binding to albumin does not completely shield the molecule from the electrode. nih.gov These investigations confirm that biliverdin derivatives can readily participate in electrochemical reduction reactions. nih.govkoreascience.kr While specific cyclic voltammetry and chronocoulometry data for the this compound isomer are not detailed in the surveyed literature, the general findings for related biliverdin compounds establish its redox-active nature.

Table 3: Reported Reduction Potentials for Biliverdin Derivatives

| Compound | Solvent/Electrolyte | Technique | Potential (vs. Ref. Electrode) | Product | Citation |

|---|---|---|---|---|---|

| Biliverdin (BV) | N,N-dimethylformamide (DMF) | DC Polarography | E½ = -0.71 V (vs. Ag/Ag⁺) | 1e⁻ reduction intermediate | koreascience.kr |

| Biliverdin (BV) | N,N-dimethylformamide (DMF) | DC Polarography | E½ = -0.91 V (vs. Ag/Ag⁺) | Bilirubin | koreascience.kr |

Biochemical and Biological Roles of Biliverdin Ix Beta Dimethyl Ester Excluding Clinical Human Trials

Enzymatic Transformations and Pathways

Biliverdin (B22007) IX beta dimethyl ester, a derivative of the heme catabolite biliverdin IX beta, is a key molecule in understanding the diversity and specificity of enzymatic pathways involved in heme degradation. Its transformations are primarily mediated by the enzyme Biliverdin Reductase B (BLVRB), which exhibits distinct substrate preferences compared to its more commonly studied counterpart, Biliverdin Reductase A (BLVRA).

Biliverdin Reductase B (BLVRB) is a monomeric oxidoreductase that plays a crucial role in the reduction of non-alpha isomers of biliverdin. nih.govmdpi.com Unlike BLVRA, which is highly specific for the IXα isomer, BLVRB demonstrates a broader substrate specificity, effectively catalyzing the NADPH-dependent reduction of biliverdin IXβ, IXγ, and IXδ isomers to their corresponding bilirubin (B190676) isomers. nih.govmdpi.comnih.govashpublications.org This specificity for non-IXα isomers positions BLVRB as a key enzyme in metabolic pathways where these alternative isomers are generated. nih.gov

Research has shown that BLVRB is identical to flavin reductase, highlighting its versatile catalytic activity. frontiersin.orgnih.govresearchgate.net Beyond biliverdin isomers, BLVRB can also reduce other substrates, including various flavins like flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), as well as pyrroloquinoline quinone (PQQ). nih.govmdpi.comfrontiersin.org The enzyme utilizes both NADH and NADPH as electron donors, with NADPH being the preferred cofactor. nih.govnih.gov The apparent Km value of human liver BLVRB (isozymes I and II) for biliverdin-IX beta has been reported to be 0.3 µM in an NADPH system. nih.gov

The primary distinction between the substrates of Biliverdin Reductase B (BLVRB) and Biliverdin Reductase A (BLVRA) lies in their isomeric preference. BLVRA is highly specific for biliverdin IXα, the predominant isomer produced during heme catabolism in adult mammals. nih.govashpublications.org In contrast, BLVRB does not effectively reduce biliverdin IXα but readily acts on the β, γ, and δ isomers. nih.govnih.govashpublications.orgnih.gov

This enzymatic division of labor is critical for the proper metabolism of all potential biliverdin isomers that can arise from heme degradation. While BLVRA handles the main product of heme oxygenase activity, BLVRB is responsible for the clearance of other, less common isomers. nih.gov Structurally, the two enzymes share very little sequence similarity, which accounts for their different substrate binding and catalytic activities. nih.gov

| Feature | Biliverdin Reductase A (BLVRA) | Biliverdin Reductase B (BLVRB) |

| Primary Substrate | Biliverdin IXα nih.govashpublications.org | Biliverdin IXβ, IXγ, IXδ nih.govnih.govashpublications.org |

| Other Substrates | - | Flavins (FMN, FAD), PQQ nih.govmdpi.comfrontiersin.org |

| Electron Donor | NADPH, NADH nih.gov | NADPH (preferred), NADH nih.govnih.gov |

| Product of Primary Substrate | Bilirubin IXα | Bilirubin IXβ, IXγ, IXδ |

| Identity | - | Flavin Reductase frontiersin.orgnih.govresearchgate.net |

Heme, a protoporphyrin IX ring containing iron, is degraded by the enzyme heme oxygenase (HO). mdpi.com This enzymatic cleavage can theoretically occur at any of the four meso-carbon bridges (α, β, γ, or δ), leading to the formation of four corresponding biliverdin isomers. nih.govnih.gov However, mammalian heme oxygenase exhibits a high degree of regioselectivity, primarily cleaving the α-meso bridge to produce biliverdin IXα. mdpi.comnih.gov

The enzymatic reduction of biliverdin IXβ to bilirubin IXβ is an NADPH-dependent reaction catalyzed by BLVRB. mdpi.com The proposed catalytic mechanism involves a two-step process: a water-mediated protonation of the substrate followed by a hydride transfer from the NADPH cofactor. nih.gov This reaction reduces the central methine bridge of the open-chain tetrapyrrole structure of biliverdin.

Kinetic studies suggest that the reaction follows an ordered sequential mechanism. portlandpress.com In this model, NADPH binds to the free enzyme first, forming a BLVRB-NADPH complex. Subsequently, the biliverdin IXβ substrate binds to this complex. After the reduction occurs, the product, bilirubin IXβ, is released, followed by the dissociation of NADP+. portlandpress.com The active site of BLVRB contains a single substrate-binding pocket where both substrates and inhibitors bind, primarily through hydrophobic interactions. researchgate.net

Interactions with Biological Systems and Molecules

Biliverdin and its more hydrophobic derivative, biliverdin IX beta dimethyl ester, have gained significant attention for their role as chromophores in the development of near-infrared (NIR) fluorescent proteins (FPs). springernature.comfrontierspecialtychemicals.comfrontierspecialtychemicals.com These FPs, such as the small ultra-red fluorescent protein (smURFP) and infrared fluorescent proteins (iRFPs), are engineered from bacterial phytochromes or cyanobacterial phycobiliproteins. springernature.comwikipedia.orgportlandpress.comnih.gov

Unlike traditional FPs like GFP which synthesize their own chromophore, these NIR FPs utilize the host's endogenously available biliverdin. wikipedia.org smURFP, for example, was evolved to covalently bind biliverdin without the need for an external lyase enzyme. springernature.com The resulting fluorescent protein exhibits excitation and emission maxima in the far-red spectrum, making it a valuable tool for deep-tissue imaging. springernature.comgoogle.com

Biliverdin dimethyl ester, being more membrane-permeable than biliverdin, can be supplied exogenously to cells to enhance the fluorescence of proteins like smURFP, making their brightness comparable to that of eGFP. wikipedia.orgnih.gov This property has been exploited to create biosensors for various applications, including the detection of biliverdin itself in biological fluids. frontierspecialtychemicals.comfrontierspecialtychemicals.com The fluorescence lifetime of the chromophore can be used to distinguish between the free and protein-bound forms of biliverdin dimethyl ester. wikipedia.org

| Fluorescent Protein | Origin | Chromophore | Key Features |

| smURFP | Evolved from a cyanobacterial phycobiliprotein springernature.comwikipedia.org | Biliverdin, Biliverdin dimethyl ester springernature.comwikipedia.org | Covalently attaches chromophore without a lyase; High photostability springernature.comwikipedia.org |

| iRFP | Engineered from bacterial phytochromes nih.gov | Biliverdin nih.gov | Utilizes endogenous biliverdin for NIR fluorescence nih.gov |

Ligand Binding and Conformational Dynamics with Proteins

The interaction of this compound with various proteins, including lipocalins and phytochromes, is a key area of investigation, revealing insights into its transport, stability, and potential signaling functions.

The binding of biliverdin isomers to proteins like biliverdin reductase (BVR) is highly specific. Human biliverdin IX beta reductase (BVR-B) shows a preference for biliverdin isomers that lack propionate (B1217596) side chains at the C10 position, a characteristic that distinguishes it from biliverdin IX alpha reductase (BVR-A). nih.gov This specificity is largely dictated by hydrophobic interactions within a single substrate binding site. nih.govresearchgate.net Structural studies of BVR-B have shown that steric hindrance within the bilatriene side chain binding pockets discriminates against the biliverdin IX alpha isomer. nih.govresearchgate.net

The conformational dynamics of this compound when bound to proteins are also of significant interest. For instance, when incorporated into liposome (B1194612) membranes, biliverdin dimethyl ester can adopt different conformations, such as helically coiled or stretched forms. um.edu.mt The transition between these states can be influenced by factors like the fluidity of the lipid bilayer and temperature. um.edu.mt This conformational flexibility is crucial as it can modulate the pigment's spectral properties and its interactions with its protein partners. um.edu.mtnih.gov In phytochromes, a class of photoreceptor proteins, biliverdin and its derivatives act as chromophores. nih.govnih.gov The covalent attachment and the specific conformation of the bilin chromophore within the protein are critical for the phytochrome's light-sensing capabilities. nih.gov

The binding of coenzymes can also influence the dynamics of the protein-ligand complex. Studies on biliverdin reductase B (BLVRB) have revealed that the enzyme is inherently dynamic on multiple timescales, and these dynamics are coupled to coenzyme binding. nih.govnih.gov The binding of a coenzyme can quench dynamics at the active site and redistribute them to other regions of the enzyme, highlighting a complex interplay between ligand binding and protein conformational changes. nih.govnih.gov

| Protein/System | Key Findings | Significance |

|---|---|---|

| Biliverdin Reductase B (BVR-B) | Preferentially binds biliverdin isomers without propionates at the C10 position due to steric hindrance in the binding pocket. nih.gov | Highlights the structural basis for isomer-specific enzyme recognition. nih.gov |

| Liposome Membranes | Can exist in coiled or stretched conformations, influenced by membrane fluidity and temperature. um.edu.mt | Demonstrates the impact of the microenvironment on the conformational state of the molecule. um.edu.mt |

| Phytochromes | Acts as a chromophore, with its covalent attachment and conformation being critical for photoreceptor function. nih.govnih.gov | Illustrates a key biological role in light sensing. nih.gov |

Influence on Cellular Processes in in vitro and in vivo (non-human) Models

In experimental models, this compound and its related compounds have been shown to influence a variety of cellular processes, underscoring their potential biological significance beyond simple heme degradation.

Anti-inflammatory Effects: A dimethyl ester of bilirubin, a downstream product of biliverdin, has demonstrated anti-inflammatory activity by inhibiting enzymes involved in the arachidonic acid cascade. nih.gov This suggests that biliverdin derivatives could play a role in modulating inflammatory responses.

Modulation of Gene Expression: Biliverdin has been shown to interact with biliverdin reductase to initiate signaling pathways that lead to the production of the anti-inflammatory cytokine IL-10 and the suppression of pro-inflammatory TLR4 expression. nih.gov

Cellular Protection: The heme oxygenase system, which produces biliverdin, is recognized for its cytoprotective effects, partly through the antioxidant properties of its products. nih.govnih.gov While much of this is attributed to the subsequent conversion of biliverdin to bilirubin, biliverdin itself is considered to have protective roles. nih.gov

Inhibition of Viral Protease: Research has indicated that bile pigments, including biliverdin, can act as inhibitors of the HIV-1 protease, affecting viral maturation and infectivity in vitro. nih.gov

Investigation of Antioxidant-like Properties and Mechanisms in Model Systems

While bilirubin is widely recognized as a potent antioxidant, biliverdin and its esters are also investigated for their antioxidant capabilities. The mechanism is thought to involve a redox amplification cycle.

The antioxidant properties of the heme oxygenase system are well-documented, with biliverdin being a key intermediate. nih.govresearchgate.net The conversion of biliverdin to bilirubin by biliverdin reductase is a critical step, as bilirubin is a powerful scavenger of reactive oxygen species (ROS). nih.govnih.gov It has been proposed that a catalytic cycle exists where bilirubin is oxidized back to biliverdin while neutralizing ROS, and then biliverdin is recycled back to bilirubin by biliverdin reductase, thus amplifying the antioxidant effect. nih.govresearchgate.net

Although the direct antioxidant capacity of biliverdin is considered less potent than that of bilirubin, its role as the immediate precursor makes it a crucial component of this protective system. nih.gov Studies have shown that biliverdin administered at sites of tissue injury can be as effective a cytoprotectant as bilirubin, likely due to its efficient conversion. nih.gov The exact mechanisms and the full extent of biliverdin's intrinsic antioxidant activity are still areas of active research. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Modulation of Enzyme Activities

This compound and related compounds have been found to modulate the activity of several key enzymes, particularly those involved in inflammatory pathways.

A notable example is the inhibition of enzymes in the arachidonic acid pathway. A dimethyl ester of bilirubin was found to be a more potent inhibitor of secretory phospholipase A2 (sPLA2IIA) than unconjugated bilirubin. nih.gov This derivative also inhibited 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), enzymes that produce pro-inflammatory eicosanoids. nih.gov Molecular docking studies have further supported the potential of bilirubin dimethyl ester as a strong inhibitor of these enzymes. nih.gov

Furthermore, biliverdin IX has been identified as an endogenous inhibitor of soluble guanylyl cyclase (sGC), the enzyme responsible for producing the second messenger cGMP. nih.gov This inhibition was observed for both basal and nitric oxide-stimulated sGC activity and was specific to biliverdin IX, as bilirubin IX had no effect. nih.gov This finding suggests a potential role for biliverdin in modulating cGMP signaling pathways.

The analgesic effect of the selective COX-2 inhibitor etoricoxib (B1671761) has also been linked to the heme oxygenase-1/biliverdin/carbon monoxide pathway, suggesting a complex interplay between these systems in pain modulation. nih.gov

| Enzyme | Effect | Observed with | Significance |

|---|---|---|---|

| Secretory Phospholipase A2 (sPLA2IIA) | Inhibition | Bilirubin dimethyl ester nih.gov | Potential anti-inflammatory action by limiting arachidonic acid release. nih.gov |

| 5-Lipoxygenase (5-LOX) | Inhibition | Bilirubin dimethyl ester nih.gov | Reduces production of pro-inflammatory leukotrienes. nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition | Bilirubin dimethyl ester nih.gov | Decreases synthesis of pro-inflammatory prostaglandins. nih.gov |

| Soluble Guanylyl Cyclase (sGC) | Inhibition | Biliverdin IX nih.gov | Potential modulation of cGMP signaling pathways. nih.gov |

Comparative Studies with Other Biliverdin Isomers and Analogues

The biological activities and interactions of biliverdin are highly dependent on its isomeric form. Comparative studies between this compound and its other isomers, particularly the alpha isomer, have revealed significant differences in their biological recognition and function.

Distinctions in Biological Activity and Enzymatic Recognition

The most striking distinction lies in their recognition by biliverdin reductases. As previously mentioned, human BVR-A specifically reduces biliverdin IX alpha, while BVR-B preferentially reduces the IX beta isomer. nih.govresearchgate.net This enzymatic specificity is crucial for the differential metabolism of these isomers in the body.

The different isomers also exhibit variations in their biological effects. For instance, in a study comparing the ability of biliverdin and its analog mesobiliverdin IXα (MBV) to enhance the yield of rat pancreatic islets for transplantation, MBV showed a significantly greater survival yield at low concentrations compared to biliverdin. mdpi.com This suggests that subtle structural differences can lead to substantial changes in biological activity.

Furthermore, the inhibitory effect on soluble guanylyl cyclase was specific to biliverdin IX, with bilirubin IX showing no such activity, highlighting the importance of the specific chemical structure for this interaction. nih.gov

Structural Basis for Isomer-Specific Interactions

The structural basis for the differential recognition of biliverdin isomers by enzymes has been elucidated through crystallographic and modeling studies. The active site of human BVR-B has specific steric constraints that hinder the binding of the biliverdin IX alpha isomer. nih.govresearchgate.net The arrangement of the propionate side chains on the biliverdin molecule is a key determinant for this specificity. nih.gov

The conformation of the biliverdin molecule itself, whether in a helical or a more extended form, also plays a critical role in its interactions. nih.gov The protein environment can stabilize specific conformations, which in turn dictates the spectroscopic properties and biological activity of the pigment-protein complex. nih.gov These isomer-specific interactions are fundamental to the distinct biological roles played by the different biliverdin isomers.

Future Research Directions and Unexplored Avenues

Advanced Spectroscopic Probing of Molecular Dynamics in situ

Future research will benefit from the application of advanced spectroscopic techniques to probe the molecular dynamics of Biliverdin (B22007) IX beta dimethyl ester in real-time and within complex biological environments. Techniques such as femtosecond and picosecond time-resolved absorption and fluorescence spectroscopy have begun to unravel the excited-state dynamics of biliverdin dimethyl ester in various solvents rsc.orgresearchgate.netrsc.org. These studies have revealed complex pathways of excited-state depopulation, including isomerization and emissive states, particularly in protic solvents where hydrogen bond interactions play a crucial role rsc.orgrsc.orgresearchgate.net.

A significant challenge and a key future direction will be to extend these ultrafast spectroscopic investigations to in situ environments, such as within protein binding pockets or cellular systems. This will provide a more accurate understanding of how the surrounding environment influences the photophysical behavior of Biliverdin IX beta dimethyl ester. For instance, while biliverdin and its dimethyl ester derivatives typically exhibit very low fluorescence quantum yields in solution (around 0.01%), this can be significantly enhanced upon binding to proteins or metal ions like zinc rsc.orgresearchgate.net. Understanding these modulations at an ultrafast timescale is critical for the development of advanced bio-imaging tools.

Table 1: Spectroscopic Properties of Biliverdin Dimethyl Ester (BVE) in Different Environments

| Property | Condition | Observation | Reference |

| Fluorescence Quantum Yield | In solution | ~0.01% | rsc.orgresearchgate.net |

| Fluorescence Quantum Yield | BVE-Zn²⁺ complex | Up to 5% | researchgate.net |

| Fluorescence Maxima | In ethanol | 710 nm and 770 nm | frontierspecialtychemicals.com |

| Excited-State Lifetime | In Methanol (B129727) | Several hundred picoseconds | rsc.org |

| Excited-State Lifetime | In Chloroform (B151607) | ~10 picoseconds | rsc.org |

Exploration of Novel Biocatalytic Pathways for Isomer-Specific Production

The limited availability of pure this compound is a major bottleneck for research. Chemical synthesis methods, such as the coupled oxidation of heme, suffer from very low yields (<0.05%) and a lack of isomer specificity, requiring tedious purification steps nih.govfrontiersin.org. Therefore, a crucial area of future research is the development of novel biocatalytic pathways for the isomer-specific production of Biliverdin IX beta.

Recent advancements have demonstrated the potential of recombinant Escherichia coli expressing heme oxygenases for the production of specific biliverdin isomers nih.govfrontiersin.org. By engineering these enzymes and the host organism's heme biosynthesis pathway, it is possible to achieve a significant increase in the yield of specific isomers, such as IXβ and IXδ, potentially over 300-fold compared to chemical methods nih.govfrontiersin.org. Future work should focus on:

Enzyme Engineering: Mutating heme oxygenases to fine-tune their regioselectivity for cleaving the heme macrocycle at the β-meso carbon bridge.

Cell-Free Systems: Developing cell-free biocatalytic systems that could offer higher purity and easier product isolation.

Design and Synthesis of Next-Generation Functional Derivatives

The synthesis of novel derivatives of this compound is a promising avenue for creating molecules with tailored properties for specific applications. While methods for the synthesis of derivatives like glucuronides and for the total synthesis of biliverdin isomers have been established, the focus has largely been on the IXα isomer nih.govlsu.edu.

Future research should concentrate on the design and synthesis of functional derivatives of the IX beta isomer. This could involve modifications at the propionate (B1217596) side chains, the vinyl groups, or the pyrrole (B145914) rings to modulate properties such as:

Solubility: Enhancing aqueous solubility for biological applications.

Photophysical Properties: Tuning the absorption and emission wavelengths for use as fluorescent probes in different spectral regions.

Targeting Moieties: Attaching specific ligands to direct the molecule to particular cells or tissues.

These next-generation derivatives could find applications as photosensitizers in photodynamic therapy, as contrast agents in photoacoustic imaging, or as specialized fluorescent labels for biological research.

Elucidation of Uncharacterized Biological Interactions and Pathways in Model Organisms

While biliverdin, in general, is known to be a chromophore in far-red fluorescent proteins and is implicated in antioxidant pathways, the specific biological roles and interactions of the IX beta isomer are largely unknown rsc.orgfrontierspecialtychemicals.comresearchgate.net. A critical future direction is the use of pure, biocatalytically produced this compound to investigate its biological functions in various model organisms.

This research could involve:

Proteomics Approaches: Using affinity-based proteomics to identify specific protein binding partners for the IX beta isomer.

Cellular Imaging: Employing the synthesized fluorescent derivatives to track the localization and fate of this compound within cells.

In Vivo Studies: Administering the pure isomer to model organisms (e.g., cell cultures, zebrafish, or mice) to study its metabolism, signaling effects, and potential therapeutic properties.

Uncovering novel biological pathways influenced by the IX beta isomer could reveal new therapeutic targets or diagnostic possibilities.

Computational Modeling and Simulation of this compound Dynamics

Future computational work should focus specifically on this compound to:

Predict Spectroscopic Properties: Accurately model the absorption and emission spectra to guide the design of new functional derivatives.

Simulate Protein-Ligand Interactions: Investigate the binding modes and dynamics of the IX beta isomer within known and potential protein partners.

Explore Conformational Landscapes: Use enhanced sampling techniques like metadynamics to map the accessible conformations of the molecule, which is crucial for understanding its reactivity and biological activity colab.ws.

These computational models, when validated by experimental data, will provide an atomic-level understanding of the behavior of this compound and accelerate the discovery of its applications.

Q & A

Q. What experimental methods are used to determine the regiochemistry of biliverdin IX beta dimethyl ester formation in heme degradation studies?

To analyze regiochemistry, researchers often employ HPLC coupled with mass spectrometry (MS). After methyl esterification of biliverdin isomers, fragmentation patterns in MS distinguish between IXα, IXβ, IXγ, and IXδ isomers. For example, biliverdin IXβ dimethyl ester shows a molecular ion at m/z 611 and fragment ions at m/z 345 and 580, whereas IXα displays a fragment at m/z 312 due to cleavage at the γ-mesocarbon . Integration of UV absorbance traces (e.g., 86:14 β-to-δ ratio) further quantifies isomer distribution .

Q. How can conformational flexibility of this compound be assessed in spectroscopic studies?

Conformational equilibria are evaluated using temperature-dependent fluorescence spectroscopy. At room temperature, biliverdin IX dimethyl ester exists in non-equilibrated conformers, which interconvert upon heating or sonication. Excitation spectra and excited-state lifetime measurements at 298 K vs. 77 K reveal changes in quantum yield (e.g., from 0.04 at 298 K to 0.81 at 77 K in related porphyrins) . Sonication protocols (e.g., 30 min at 45°C) are critical for achieving conformational homogeneity .

Q. What strategies optimize solubility for this compound in organic reaction systems?

The dimethyl ester form enhances solubility in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) compared to the free acid. Solvent coordination studies (e.g., with dimethyl sulfoxide) show bathochromic shifts in Soret bands, indicating solvent-ligand interactions. For kinetic studies, concentrations ≤5 × 10⁻⁶ mol dm⁻³ in coordinating solvents prevent aggregation .

Advanced Research Questions

Q. How do structural modifications (e.g., esterification) impact the biological activity of this compound in developmental assays?

Esterification of propionic side chains abolishes functional activity in biological systems. For example, biliverdin IX dimethyl ester fails to rescue dorsal axis formation in UV-irradiated Xenopus laevis embryos, unlike the native carboxylated form. Functional assays should include comparative dose-response curves (e.g., 0.1–10 µM) and confirm ligand-protein binding via fluorescence quenching or isothermal titration calorimetry (ITC) .

Q. What advanced MS/MS techniques differentiate this compound from other isomers in complex biological matrices?

High-resolution tandem MS (HR-MS/MS) with collision-induced dissociation (CID) isolates diagnostic ions. For IXβ dimethyl ester, key fragments include m/z 345 (C19H21N2O3⁺) and m/z 580 ([M – CH3O]⁺). Chromate degradation further distinguishes isomers: IXβ yields pyrrole dialdehydes co-eluting with synthetic standards, while IXα produces methyl vinyl maleimide derivatives .

Q. How can contradictions in reported regiospecificity of this compound synthesis be resolved?

Discrepancies arise from competing radical vs. nucleophilic mechanisms in heme cleavage. To resolve this, use isotopically labeled heme (e.g., ¹³C- or ²H-labeled meso-carbons) and track regioselectivity via isotope-ratio MS. Kinetic studies under varying electron donor conditions (e.g., NADPH vs. ascorbate) quantify product ratios, revealing donor-dependent selectivity (e.g., 14% δ-isomer contamination under ascorbate) .

Q. What methodologies assess the antioxidant capacity of this compound in lipid membranes?

Employ electron paramagnetic resonance (EPR) to measure peroxyl radical scavenging in liposomes. Under 2% O₂, biliverdin derivatives show superior activity (IC₅₀ ~1 µM) compared to α-tocopherol. Redox cycling assays (e.g., Mn³⁺/Mn⁴⁺ couples) further quantify catalytic scavenging of superoxide, with rate constants (kcat) derived from stopped-flow spectroscopy .

Methodological Considerations

- Data Validation : Always cross-validate isomer ratios using orthogonal techniques (e.g., HPLC retention times + MS/MS fragmentation) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., embryo models) and declare conflicts of interest per ICMJE standards .

- Reproducibility : Document solvent coordination effects and sonication parameters to ensure conformational consistency across experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.